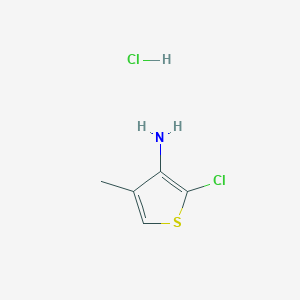
2-Chloro-4-methylthiophen-3-amine hydrochloride
Übersicht
Beschreibung
2-Chloro-4-methylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS. It has a molecular weight of 184.09 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylthiophen-3-amine hydrochloride consists of 5 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Chloro-4-methylthiophen-3-amine hydrochloride is a powder. It has a molecular weight of 184.09 and its purity is 95%. The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Polymer-Based Research
- Affinitychromic Polythiophenes : Poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene] derivatives, prepared through postfunctionalization with different amine-bearing molecules, are valuable in high-throughput screening and drug discovery due to their colorimetric changes upon interaction with various analytes (Bernier et al., 2002).
Chemical Synthesis and Reactions
- Synthesis of Thiophene Derivatives : 2-Chloro-5-methylthiophene is synthesized through the reaction of 2-methylthiophene with sulfuryl chloride, serving as an intermediate for pharmaceuticals and agrochemicals (Yang, 2010).
- Nitroxides Containing Tellurium Atom : The synthesis of nitroxides containing the tellurium atom through reactions involving 2-chloroethylamine hydrochloride demonstrates the compound's utility in creating fungicidal agents (Zakrzewski et al., 2016).
- Amination Reactions : The electrophilic amination of phenols with diazenes, involving 2-chlorophenol, highlights the compound's role in creating chloro-amino-substituted phenols (Bombek et al., 2004).
Applications in Catalysis
- Cobalt(III) Complexes : The study of isomeric distribution and rearrangement of cobalt(III) complexes with pentadentate macrocyclic ligands, involving primary amines, emphasizes the compound's potential in catalysis (Aullón et al., 2006).
Material Science and Engineering
- Conductive Polymers : 2-Chloro-4-methylthiophen-3-amine hydrochloride's derivatives are used in the synthesis of conductive polymers, which find applications in electronic and sensor technologies (Chen & Tsai, 1993).
- Poly(3-Methylthiophene) Films : These films, when deposited on quartz crystal microbalance transducers, show potential for sensing volatile organic compounds, highlighting its application in environmental monitoring (Öztürk et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition on Mild Steel : Amine derivatives synthesized from 2-chloro-4-methylthiophen-3-amine hydrochloride exhibit significant corrosion inhibition on mild steel in acidic environments, indicating its application in industrial maintenance (Boughoues et al., 2020).
Safety and Hazards
The safety information for 2-Chloro-4-methylthiophen-3-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-chloro-4-methylthiophen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-3-2-8-5(6)4(3)7;/h2H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWXXHVCMFEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylthiophen-3-amine hydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B2468717.png)


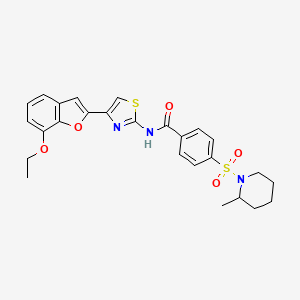
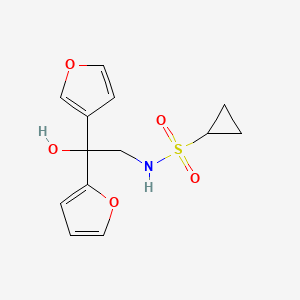

![4-(N,N-dipropylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468726.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2468727.png)
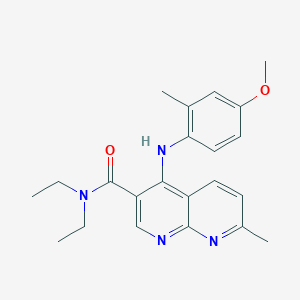
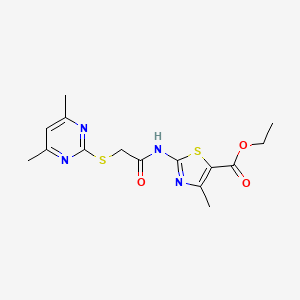
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)
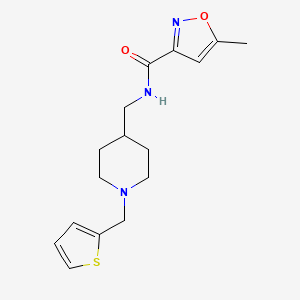
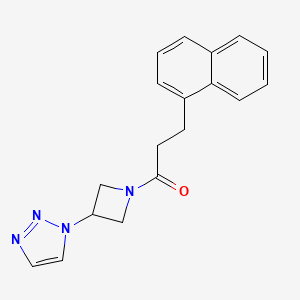
![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)